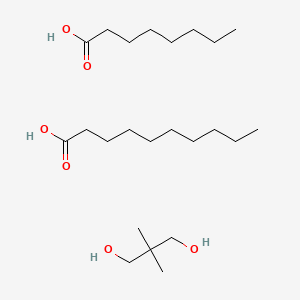

Neopentyl glycol dicaprylate/dicaprate

Description

Properties

CAS No. |

70693-32-2 |

|---|---|

Molecular Formula |

C23H48O6 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid |

InChI |

InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3 |

InChI Key |

PDYOTPOJFZAOIS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |

Other CAS No. |

70693-32-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Neopentyl Glycol Dicaprylate/dicaprate

Conventional Chemical Synthesis Routes

The industrial production of neopentyl glycol dicaprylate/dicaprate predominantly relies on conventional chemical synthesis, specifically through direct esterification. This method involves the reaction of neopentyl glycol with caprylic and capric acids, typically in the presence of a catalyst and under controlled temperature and pressure conditions to drive the reaction towards the formation of the desired diester. specialchem.com

Esterification Reactions of Neopentyl Glycol with Fatty Acids

Step 1: Monoester Formation

C₅H₁₂O₂ (Neopentyl Glycol) + R-COOH (Fatty Acid) ⇌ C₅H₁₁O₂(OCOR) (Monoester) + H₂O (Water)

Step 2: Diester Formation

C₅H₁₁O₂(OCOR) (Monoester) + R'-COOH (Fatty Acid) ⇌ (R'COO)C₅H₁₀(OCOR) (Diester) + H₂O (Water)

Where R and R' represent the alkyl chains of caprylic and capric acids.

The reaction is reversible, and to achieve high yields of the diester, the water produced during the reaction must be continuously removed. pnu.ac.ir This is often accomplished through azeotropic distillation with a suitable solvent like toluene (B28343) or by applying a vacuum. pnu.ac.ir The reaction temperature is a critical parameter, with studies on similar esters showing that higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and product degradation. For instance, in the synthesis of neopentyl glycol diester from palm oil fatty acids using sulfuric acid as a catalyst, a reaction temperature of 145°C was employed. analis.com.my Another study on the synthesis of neopentyl glycol dioleate utilized a temperature of 130°C. analis.com.my

The molar ratio of the reactants also plays a significant role in the product yield. An excess of the fatty acids is often used to drive the equilibrium towards the formation of the diester.

Catalytic Systems in Chemical Synthesis

Catalysts are essential for achieving practical reaction rates in the esterification of neopentyl glycol. Both acid and, to a lesser extent, basic catalysts can be employed, and they can be classified as either homogeneous or heterogeneous.

Acid catalysts are the most common type used for the esterification of neopentyl glycol. The reaction can proceed through either a Brønsted or Lewis acid-catalyzed mechanism.

In the Brønsted acid mechanism , a proton from the acid catalyst protonates the carbonyl oxygen of the fatty acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of neopentyl glycol. A tetrahedral intermediate is formed, followed by the transfer of a proton to one of the hydroxyl groups, which then leaves as a water molecule. Finally, deprotonation of the carbonyl oxygen regenerates the catalyst and yields the ester.

The Lewis acid mechanism involves a metal cation acting as a Lewis acid, which coordinates with the carbonyl oxygen of the fatty acid. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. The subsequent steps are similar to the Brønsted acid mechanism, leading to the formation of the ester and regeneration of the Lewis acid catalyst.

Both homogeneous and heterogeneous catalysts are utilized in the synthesis of neopentyl glycol esters.

Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are soluble in the reaction mixture. pnu.ac.ir They are generally highly active and effective in promoting the esterification reaction. However, their use presents challenges in terms of separation from the product mixture, which often requires neutralization and washing steps, leading to the generation of wastewater. pnu.ac.ir

Heterogeneous catalysts , on the other hand, are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. pnu.ac.ir Examples include acidic ion-exchange resins like Dowex 50WX2 and Amberlyst-15. vtt.firesearchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the reaction products by simple filtration, which allows for catalyst recycling and reduces waste generation. pnu.ac.ir Studies have shown that acidic ion-exchange resins can be effective catalysts for the synthesis of neopentyl glycol esters, with the reaction being completed within 4-5 hours at elevated temperatures. pnu.ac.ir

The following table provides a comparative overview of different catalysts used in the synthesis of neopentyl glycol esters, based on available research for similar compounds.

Comparison of Catalysts for Neopentyl Glycol Ester Synthesis

| Catalyst | Type | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | Neopentyl Glycol & Palm Oil Fatty Acids | 145 | 4.56 | 90 (Diester) | analis.com.my |

| Sulfuric Acid | Homogeneous | Neopentyl Glycol & Oleic Acid | 130 | 4 | 80 (Diester) | analis.com.my |

| Acidic Ion Exchange Resin (Polystyrenedivinylbenzene sulfated) | Heterogeneous | Neopentyl Glycol & Caproic Acid | 110-195 | 5 | 90 (Diester) | pnu.ac.ir |

| p-Toluenesulfonic Acid | Homogeneous | Neopentyl Glycol & Acetic Acid | 100-110 | 20-22 | 95 (Diacetate) | finechem-mirea.ru |

| Amberlyst-15 | Heterogeneous | Neopentyl Glycol & Propionic Acid | Not specified in abstract | Not specified in abstract | Not specified in abstract | researchgate.net |

| Dowex 50WX2 | Heterogeneous | Neopentyl Glycol & Propionic Acid | Not specified in abstract | Not specified in abstract | Not specified in abstract | vtt.fi |

Reaction Kinetics and Thermodynamic Considerations

The esterification of neopentyl glycol is a kinetically and thermodynamically controlled process. Kinetic studies on the esterification of neopentyl glycol with various carboxylic acids, such as propionic acid, have shown that the formation of the monoester is significantly faster than the subsequent esterification to the diester. vtt.firesearchgate.net

Thermodynamically, the esterification reaction is generally considered to be nearly thermoneutral, with a small negative enthalpy change. ucr.ac.cr The equilibrium of the reaction can be shifted towards the products by removing water, as dictated by Le Chatelier's principle. The equilibrium constants for the esterification of glycols are typically in the range of 1-10.

The following table summarizes kinetic parameters for the esterification of neopentyl glycol with different carboxylic acids.

Kinetic Parameters for Neopentyl Glycol Esterification

| Carboxylic Acid | Catalyst | Parameter | Value | Reference |

|---|---|---|---|---|

| 2-Ethylhexanoic Acid | Self-catalyzed | Activation Energy (Monoester formation) | Not explicitly stated in abstract | finechem-mirea.ru |

| 2-Ethylhexanoic Acid | Self-catalyzed | Activation Energy (Diester formation) | Not explicitly stated in abstract | finechem-mirea.ru |

| Propionic Acid | Dowex 50WX2 | Reaction Rate | Monoester formation is faster than diester formation | vtt.firesearchgate.net |

| Palm Fatty Acids | Methanesulphonic Acid | Activation Energy (with Isopropanol) | 64 kJ/mol | ucr.ac.cr |

Biocatalytic Synthesis of this compound

In recent years, biocatalytic synthesis has emerged as a "green" alternative to conventional chemical methods for the production of esters. This approach utilizes enzymes, typically lipases, as catalysts. The enzymatic synthesis of this compound offers several advantages, including milder reaction conditions, high selectivity, and reduced environmental impact due to the avoidance of harsh chemicals and the generation of minimal waste. researchgate.net

The most commonly used lipase (B570770) for this purpose is the immobilized lipase B from Candida antarctica, commercially known as Novozym® 435. researchgate.net Studies have demonstrated the successful synthesis of neopentyl glycol diesters using Novozym® 435 in solvent-free systems. In one study, a biocatalytic process for the synthesis of this compound was developed, achieving a purity of 92.5% in 6 hours in a fed-batch reactor at 80°C. researchgate.net

The efficiency of the biocatalytic process is influenced by several factors, including the type of lipase, enzyme loading, temperature, and the method of water removal. A comparison of different immobilized lipases for the synthesis of neopentyl glycol dilaurate showed that Novozym® 435 exhibited higher productivity compared to Novozym® 40086. dntb.gov.ua Another study compared the effectiveness of Eversa® Transform 2.0, Novozym 435, Lipozyme RM IM, and Lipozyme TL IM for the synthesis of neopentyl glycol diesters, with the Eversa immobilized lipase showing the highest efficacy. fao.org

The following table presents data from studies on the biocatalytic synthesis of neopentyl glycol esters.

Biocatalytic Synthesis of Neopentyl Glycol Esters

| Lipase | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| Novozym® 435 | Neopentyl Glycol & Caprylic/Capric Acid | 80 | 6 | 92.5 (Purity) | researchgate.net |

| Novozym® 435 | Neopentyl Glycol & Lauric Acid | 80 | Not specified in abstract | Higher productivity than Novozym® 40086 | dntb.gov.ua |

| Eversa® Transform 2.0 (immobilized) | Neopentyl Glycol & Fatty Acid | 50 | 10 | 97 (Conversion) | fao.org |

| Novozym® 435 | Neopentyl Glycol & Fatty Acid | 50 | 10 | ~63 (Conversion) | fao.org |

Enzymatic Esterification and Transesterification Processes

The synthesis of this compound is predominantly achieved through esterification, a chemical reaction that forms an ester as the primary product. In the context of producing this specific diester, the process involves the reaction of neopentyl glycol (NPG), a polyhydric alcohol, with caprylic acid (octanoic acid) and capric acid (decanoic acid). specialchem.com The enzymatic route for this synthesis offers a green chemistry alternative to traditional chemical methods that often require high temperatures and inorganic catalysts. dntb.gov.ua

Enzymatic synthesis can proceed via two main pathways:

Direct Esterification: This is the reaction between an alcohol (neopentyl glycol) and one or more carboxylic acids (caprylic and capric acids). Lipases are commonly used as biocatalysts to facilitate this reaction, which produces the desired diester and water as a by-product. To drive the reaction equilibrium towards the formation of the product, the water generated must be continuously removed, often through evaporation or the application of a vacuum. nih.gov

Transesterification: This pathway involves the reaction of an alcohol (neopentyl glycol) with an existing ester, such as a fatty acid methyl ester (biodiesel). In this process, the acyl group of the initial ester is transferred to the neopentyl glycol, forming the desired NPG diester and releasing methanol (B129727) as a by-product. Studies have shown that two-step processes, such as using biodiesel from sources like soybean or castor bean as the acyl donor, can be advantageous. researchgate.net This approach can circumvent issues related to high viscosity and mass transfer limitations that occur during the direct transesterification of larger triacylglycerols with polyols. researchgate.net

Lipase-Mediated Synthesis: Specificity and Efficiency

Lipases are the most widely used enzymes for the synthesis of esters like this compound due to their high catalytic activity, substrate specificity, and stability in organic media. Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, which is crucial for developing economically competitive processes. researchgate.netmdpi.com

Several commercial lipases have demonstrated high efficiency in synthesizing neopentyl glycol diesters:

Lipase B from Candida antarctica (CalB), often immobilized as Novozym® 435: This is one of the most extensively studied and effective biocatalysts for this reaction. It has been used to achieve high conversion yields, often exceeding 90-95%, in the synthesis of various NPG diesters. nih.govresearchgate.netmdpi.com

Lipase from Thermomyces lanuginosus (TLL): An immobilized form of this lipase, prepared from liquid Eversa® Transform 2.0, was found to be a highly effective biocatalyst for synthesizing NPG diesters, outperforming other commercial lipases like Novozym 435 and Lipozyme RM IM in a specific study. researchgate.netmtroyal.ca

Lipase from Rhizomucor miehei (RmL), often immobilized as Lipozyme RM IM or Novozym® 40086: This lipase has also been successfully used, sometimes showing superior performance in specific transesterification reactions, such as those involving castor biodiesel. researchgate.netresearchgate.net

The efficiency of these lipases is marked by their ability to facilitate high conversion rates in solvent-free systems, contributing to the development of more sustainable and environmentally friendly production methods. dntb.gov.uamdpi.com

Optimization of Biocatalytic Reaction Conditions

Temperature and Substrate Concentration Effects

The temperature and the molar ratio of substrates are critical parameters that significantly influence the reaction rate and final conversion yield in lipase-catalyzed synthesis.

Temperature: Each lipase has an optimal temperature range for activity. For instance, in the synthesis of an NPG diester using an immobilized lipase from Thermomyces lanuginosus, the optimal temperature was found to be 50°C. mtroyal.cayoutube.com In contrast, the synthesis of neopentyl glycol dilaurate using Novozym® 435 achieved optimal results at 80°C, while Novozym® 40086 performed best at 60°C. mdpi.com For the synthesis of neopentyl glycol diheptanoate with Novozym® 435, an optimal temperature of 70°C resulted in a 90% yield. nih.gov Exceeding the optimal temperature can lead to the thermal deactivation of the enzyme, reducing its efficiency. mdpi.com

Substrate Concentration: High concentrations of certain substrates, particularly short-chain fatty acids, can cause inhibition of the lipase, leading to a reduction in the initial reaction rate. nih.gov This inhibitory effect has been observed with heptanoic and caprylic acids. researchgate.net To overcome this, a fed-batch or stepwise addition of the fatty acid is often employed. This strategy involves adding the acid in several smaller portions throughout the reaction, which maintains a low concentration at any given time and prevents enzyme inhibition, ultimately leading to higher conversion yields. nih.gov

The table below summarizes optimal conditions found in various studies for the synthesis of NPG diesters.

| Biocatalyst | NPG Ester Synthesized | Optimal Temperature (°C) | Optimal Enzyme Load (% w/w) | Max. Conversion/Yield (%) | Reference |

| Immobilized Eversa® Transform 2.0 | NPG Diester | 50 | 5.0 | 97 (with vacuum) | mtroyal.ca, youtube.com |

| Novozym® 435 (CalB) | NPG Dilaurate | 80 | 3.75 | >95 | mdpi.com |

| Novozym® 40086 (RmL) | NPG Dilaurate | 60 | 7.5 | >90 | mdpi.com |

| Novozym® 435 (CalB) | NPG Diheptanoate | 70 | 7.5 | 95 (with NPG addition) | nih.gov |

Solvent-Free Reaction Systems

A significant advancement in the green synthesis of neopentyl glycol esters is the use of solvent-free reaction systems. nih.govresearchgate.netmdpi.com In this approach, the reaction is carried out using only the substrates (neopentyl glycol and fatty acids or their esters), with one of the substrates acting as the reaction medium.

The advantages of this method include:

Environmental Benefits: Eliminating organic solvents reduces volatile organic compound (VOC) emissions and waste generation. dntb.gov.ua

Process Simplification: It removes the need for solvent handling and recovery steps, simplifying the downstream purification of the product.

Higher Volumetric Productivity: The concentration of reactants is maximized, potentially leading to higher reaction rates and reactor productivity.

Successful synthesis of various NPG diesters has been demonstrated in solvent-free media, achieving high yields of over 90%. nih.govresearchgate.netmdpi.com The removal of the water by-product is critical in these systems to shift the reaction equilibrium towards the product; this is often achieved by operating in an open-air reactor or by applying a vacuum. nih.govyoutube.com For example, applying even a low vacuum increased the yield of an NPG diester from 63% to 97%. youtube.com

Biocatalyst Reusability and Stability

The reusability of the biocatalyst is a key factor in the economic viability of enzymatic processes on an industrial scale. Immobilized lipases are particularly advantageous as they can be recovered from the reaction medium and reused for multiple reaction cycles.

Studies have demonstrated excellent reusability for lipases in the synthesis of NPG esters:

In the synthesis of neopentyl glycol dilaurate, both Novozym® 40086 and Novozym® 435 could be reused for five cycles, with the latter yielding a biocatalyst productivity of 122 kg of product per kg of biocatalyst. mdpi.com

During the synthesis of NPG esters from biodiesel, both Novozym 435 and Lipozyme RM IM were successfully reused for six reaction cycles. Novozyme 435 maintained over 70% of its initial activity, while Lipozyme RM IM retained over 90% of its initial conversion capability when using castor biodiesel. researchgate.net

| Biocatalyst | NPG Ester Synthesized | Number of Reuse Cycles | Retained Activity/Conversion | Reference |

| Novozym® 40086 | NPG Dilaurate | 5 | Productivity increased from 12 to 56 kg/kg | mdpi.com |

| Novozym® 435 | NPG Dilaurate | 5 | Productivity increased from 25 to 122 kg/kg | mdpi.com |

| Novozym® 435 | NPG Ester from Biodiesel | 6 | ≥70% of initial conversion | researchgate.net |

| Lipozyme RM IM | NPG Ester from Castor Biodiesel | 6 | ≥90% of initial conversion | researchgate.net |

Process Intensification Strategies in Biocatalysis

Process intensification in biocatalysis aims to develop more efficient, cost-effective, and sustainable manufacturing processes. nih.gov For the synthesis of this compound, several strategies can be employed to intensify the biocatalytic process.

Key strategies include:

Integrated Water Removal: As esterification is a reversible reaction, continuous removal of the water by-product is essential. Applying a vacuum is a highly effective method for shifting the equilibrium towards product formation, dramatically increasing conversion rates from around 60% to over 95%. mtroyal.cayoutube.com

Fed-Batch Substrate Addition: To counter the substrate inhibition caused by high concentrations of fatty acids, a fed-batch strategy is effective. By adding the acid substrate incrementally, the reaction rate can be maintained, and higher final yields can be achieved. nih.gov

Enzyme Immobilization: The use of immobilized enzymes is a cornerstone of process intensification in biocatalysis. au.dk It simplifies catalyst recovery and reuse, enables the use of continuous reactor configurations like packed-bed reactors (PBRs), and improves enzyme stability. researchgate.netau.dk

Continuous Flow Reactors: Shifting from batch to continuous processing using, for example, packed-bed reactors can significantly enhance productivity. Continuous reactors allow for better control over reaction parameters and facilitate integration with downstream processing units for in-situ product removal. au.dkau.dk

By combining these strategies, the biocatalytic production of this compound can be significantly intensified, leading to a highly efficient and sustainable industrial process. researchgate.net

Fed-Batch Reactor Configurations

A fed-batch strategy involves the stepwise addition of one or more reactants to the reactor as the reaction progresses. In the context of this compound synthesis, this typically means the gradual feeding of the fatty acid mixture (caprylic and capric acids) into the reactor containing neopentyl glycol and the catalyst. jst.go.jpsartorius.hr This approach maintains a low, optimal concentration of the fatty acids, preventing catalyst inhibition and shifting the chemical equilibrium towards product formation by managing the reactant-to-product ratio. sartorius.hr Research on the enzymatic synthesis of a similar ester, neopentyl glycol diheptanoate, demonstrated that dividing the stoichiometric amount of fatty acid into four equal batches and adding them as the previous batch was consumed led to superior results compared to a single-batch process. sartorius.hr

Productivity and Yield Maximization

Maximizing productivity and yield is a central goal in the process engineering of this compound. This is achieved by optimizing several key reaction parameters, including catalyst selection, temperature, and reaction time.

Biocatalytic synthesis using immobilized lipases is a notable pathway for achieving high yields under mild conditions. nih.gov The enzyme Lipozyme® 435, an immobilized Candida antarctica lipase B, has been identified as a highly effective biocatalyst for this esterification. jst.go.jp Studies have shown that operating in a solvent-free system further enhances the process's green credentials and simplifies downstream processing. jst.go.jpsartorius.hr

Optimization studies for analogous processes have identified ideal conditions for maximizing output. For instance, research on the synthesis of neopentyl glycol diesters highlights that optimal reaction conditions can lead to high yields in relatively short timeframes. jst.go.jp Direct catalyzed esterification methods are also highly efficient, reportedly enabling single-batch yields of up to 95% purity with minimal need for extensive downstream processing. scielo.br

| Catalyst | Reaction Temperature | Reaction Time | Achieved Yield | Process Productivity | Reference |

|---|---|---|---|---|---|

| Novozym® 435 (Immobilized Lipase) | 70 °C | 5 hours | 90% | Not Reported | jst.go.jp |

| Lipozyme® 435 (Immobilized Lipase) | 80 °C | 6 hours | 92.5% Purity | 0.15 kg product/L reactor·h | jst.go.jp |

| Chemical Catalyst (Direct Esterification) | Elevated | Not Reported | Up to 95% Purity | Not Reported | scielo.br |

Purification and Isolation Techniques

Following the esterification reaction, the crude product contains the desired diester, unreacted starting materials (neopentyl glycol and fatty acids), water, and catalyst residues. A multi-step purification process is therefore essential to isolate this compound and achieve the high purity required for cosmetic applications. scirp.orgspecialchem.com

Post-Synthesis Processing Methodologies

The purification sequence for cosmetic esters typically involves several distinct unit operations designed to remove specific impurities.

Catalyst Removal : If a heterogeneous or immobilized catalyst is used (such as an ion-exchange resin or immobilized lipase), it is typically removed from the crude product mixture by simple filtration. mdpi.com

Neutralization and Washing : When soluble acid catalysts are used, the crude ester is first neutralized to remove the acidic catalyst. This is often followed by washing steps with water to remove any remaining salts, unreacted neopentyl glycol, and other water-soluble impurities.

Drying : To remove residual water from the washing stage, the product is dried. A common laboratory and industrial method is to use an anhydrous drying agent like sodium sulphate, which is subsequently filtered off. mdpi.com

Distillation/Evaporation : The final and most critical purification step is typically vacuum distillation or evaporation. mdpi.com This process removes unreacted fatty acids, which have a lower boiling point than the target diester. Operating under a vacuum allows the distillation to occur at a lower temperature, preventing thermal degradation of the ester. This step is crucial for reducing the final acid value and odor of the product. In some processes, a wiped-film evaporator may be used for efficient separation. scribd.com For very high purity grades, column chromatography using a medium like silica (B1680970) gel can also be employed to separate the components. mdpi.com

Purity Assessment and Grade Differentiation

The quality of the final this compound is verified through a series of analytical tests that assess its purity and key chemical properties. labioscientific.com The results of these tests determine the product's grade and suitability for different cosmetic applications.

Purity Assessment is conducted using several standard analytical techniques:

Gas Chromatography (GC) : This is a primary method for determining the purity of the ester and quantifying the presence of residual starting materials. nih.govmdpi.com When coupled with a Mass Spectrometer (GC-MS), it also provides definitive identification of the components in the final product. mdpi.comnih.gov

Acid Value Titration : This test measures the amount of residual free fatty acids in the final product. A low acid value is a critical quality parameter for cosmetic-grade esters, as excess acid can cause irritation and stability issues. taylorandfrancis.com The value is determined by titrating a sample with a standardized solution of potassium hydroxide (B78521) (KOH) and is typically expressed in mg KOH/g of the sample. scirp.orgslideshare.net

Saponification Value : This parameter helps to confirm the identity and average molecular weight of the ester.

Ester Value : Calculated from the acid and saponification values (Ester Value = Saponification Value - Acid Value), this figure represents the amount of the substance that is the ester itself. scribd.comslideshare.net

Sensory Evaluation : For cosmetic ingredients, organoleptic properties such as color and odor are crucial. The product should be a clear, colorless to pale yellow liquid with a low or negligible odor. specialchem.com

Grade Differentiation is based on the results of these purity assessments. While specific grade names are proprietary to manufacturers, differentiation is based on meeting specific analytical specifications. A high-purity cosmetic grade of this compound will have a very low acid value, minimal to no residual reactants, and a clean color and odor profile. Lower grades might have slightly higher acid values or color and may be destined for less sensitive industrial applications. The intended use, such as for sensitive skin products versus rinse-off applications, can dictate the required purity grade.

| Analytical Method | Purpose | Key Parameter Measured | Reference |

|---|---|---|---|

| Gas Chromatography (GC/GC-MS) | Purity analysis and identification of components | Percentage of diester, residual fatty acids, residual neopentyl glycol | nih.gov, mdpi.com |

| Titration | Quantification of unreacted acids | Acid Value (mg KOH/g) | slideshare.net, taylorandfrancis.com |

| Calculation | Quantification of ester content | Ester Value | scribd.com |

| Sensory Analysis | Evaluation of cosmetic suitability | Color, Odor | specialchem.com |

Advanced Analytical Characterization of Neopentyl Glycol Dicaprylate/dicaprate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of neopentyl glycol dicaprylate/dicaprate.

¹H NMR: In the ¹H NMR spectrum of a neopentyl glycol diester, specific chemical shifts confirm the successful esterification. For instance, in a study of neopentyl glycol diester (NPGDE) synthesized from palm oil fatty acids, the chemical shift observed between 2.29-2.33 ppm was attributed to the protons of the methylene (B1212753) groups (CH₂) adjacent to the carbonyl group of the ester, confirming the ester's formation. analis.com.my The spectrum for the parent compound, neopentyl glycol, shows characteristic signals for its hydroxyl and methylene protons. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the NPGDE from palm oil fatty acids, a key signal appeared at 173.71 ppm, which is characteristic of the carbonyl carbon in the ester functional group. analis.com.my The spectrum of neopentyl glycol itself shows distinct peaks for its methyl and methylene carbons. chemicalbook.com

DEPT, COSY, HSQC, and HMBC: While specific data for this compound using these advanced 2D NMR techniques are not widely published in general literature, their application can be inferred from standard analytical practices for structural elucidation of complex organic molecules.

DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the caprylate and caprate chains, as well as within the neopentyl glycol backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the signals in both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the ester linkages between the fatty acid chains and the neopentyl glycol core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound, the key feature is the confirmation of the ester group and the absence of the precursor alcohol and carboxylic acid functional groups.

A study on neopentyl glycol diester (NPGDE) synthesized from palm oil fatty acids showed a characteristic ester functional group peak at 1738 cm⁻¹. analis.com.my Generally, esters exhibit a strong carbonyl (C=O) stretching vibration in the range of 1750-1735 cm⁻¹. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com Additionally, the C-O stretching vibrations of esters typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The absence of a broad O-H stretch (typically around 3300 cm⁻¹) from the neopentyl glycol starting material indicates a complete esterification reaction. purdue.edu

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Ester C=O Stretch | 1750-1735 | orgchemboulder.comrockymountainlabs.com |

| Ester C-O Stretch | 1300-1000 | orgchemboulder.com |

| NPGDE C=O Stretch | 1738 | analis.com.my |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the components of the this compound mixture and for assessing the purity of the final product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC, often equipped with a Flame Ionization Detector (GC-FID), is a standard method for analyzing the composition of esters. analis.com.my In the synthesis of neopentyl glycol diesters, GC analysis can determine the percentage of monoester and diester present, with the goal of achieving 100% diester composition. analis.com.my For example, in the synthesis of neopentyl glycol dioleate, GC-FID was used to confirm the complete conversion to the diester, as indicated by the appearance of a single peak at the expected retention time and the absence of peaks for the starting materials. researchgate.net The purity of neopentyl glycol itself can also be determined by GC analysis. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of less volatile compounds. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of neopentyl glycol in various food simulants, demonstrating the utility of liquid chromatography for analyzing this class of compounds. fxcsxb.com This method utilized a C18 column and gradient elution. fxcsxb.com

Hyphenated Techniques (e.g., GC-MS)

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of GC with the identification capabilities of MS. This technique is invaluable for the analysis of complex mixtures like neopentyl glycol esters. GC-MS allows for the separation of different ester species (e.g., dicaprylate, dicaprate, and the mixed caprylate-caprate ester) and their individual identification based on their mass spectra. researchgate.net This method has been used to analyze neopentyl glycol esters produced in various chemical processes, confirming the identity of the products and any byproducts. finechem-mirea.ruresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the thermal stability and phase transition behavior of materials. For this compound, these analyses provide essential data for its application in various formulations.

In contrast, studies on the parent compound, neopentyl glycol (NPG), show that its thermal degradation begins at approximately 135°C and concludes around 195°C, with a maximum thermal decomposition temperature recorded at 159.72°C. nih.gov The esterification of NPG to form this compound is expected to significantly enhance its thermal stability.

Table 1: TGA Data for Neopentyl Glycol (NPG) for Context

| Parameter | Value | Reference |

| Onset of Degradation | ~135°C | nih.gov |

| End of Degradation | ~195°C | nih.gov |

| Maximum Decomposition Temperature (Tmax) | 159.72°C | nih.gov |

Note: This data is for the parent compound Neopentyl Glycol (NPG) and not this compound. It is provided for contextual understanding of the thermal behavior of the neopentyl structure.

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study phase transitions such as melting, crystallization, and glass transitions.

For this compound, which exists as a liquid at room temperature, DSC analysis is key to understanding its behavior at lower temperatures. specialchem.com Technical data indicates a melting point range of -20°C to 10°C. jiuanchemical.com This range suggests that the commercial product is a mixture of esters, which is consistent with its name derived from caprylic and capric acids.

Table 2: DSC Data for this compound

| Parameter | Value | Reference |

| Melting Point | -20°C to 10°C | jiuanchemical.com |

This broad melting range is characteristic of a mixed ester, indicating the temperatures at which the transition from a solid to a liquid state occurs.

For comparison, the parent compound, neopentyl glycol (NPG), exhibits a sharp melting point. specialchem.com The esterification process to create this compound results in a substance with significantly different phase transition properties, highlighting the impact of the fatty acid chains on the molecule's physical characteristics.

Material Science Applications and Performance Characteristics Excluding Direct Human Effects

Neopentyl Glycol Dicaprylate/Dicaprate as a Component in Synthetic Lubricants

This compound is utilized as a base oil or an additive in the formulation of high-performance synthetic lubricants. Its inherent properties contribute to enhanced lubricant performance, particularly in demanding operational environments. Synthetic esters, in general, are known for their excellent lubricating properties, and neopentyl glycol esters are valued for their stability and performance across a range of applications, including metalworking fluids and other specialty lubricants upichem.com.

The viscosity index (VI) is a critical parameter for lubricants, indicating the stability of their viscosity with changes in temperature. A higher VI signifies a more stable viscosity across a wide temperature range, which is crucial for consistent performance in machinery operating under fluctuating thermal conditions interflon.cominterflon.comq8oils.com. Synthetic esters derived from neopentyl glycol are known to exhibit high viscosity indices scispace.com.

While specific rheological data for this compound is not extensively detailed in publicly available literature, studies on similar neopentyl glycol diesters provide valuable insights. For instance, a study on a neopentyl glycol diester derived from palm oil fatty acids demonstrated a high viscosity index of 160, making it a plausible candidate for lubrication applications researchgate.net. This suggests that this compound likely contributes positively to the viscosity index of lubricant formulations, ensuring reliable performance at both low and high temperatures.

Table 1: Physicochemical Properties of a Palm-Based Neopentyl Glycol Diester

| Property | Value |

| Viscosity Index | 160 |

| Pour Point | 10 °C |

| Flash Point | 235 °C |

| Oxidative Stability | 184 °C |

This table presents data from a study on a neopentyl glycol diester derived from palm oil fatty acids, which serves as a representative example of the performance characteristics of neopentyl glycol esters.

The chemical structure of neopentyl glycol esters, which lack beta-hydrogens, contributes to their enhanced thermal and oxidative stability compared to conventional mineral oils and some other synthetic esters wikipedia.org. This inherent stability is crucial in high-temperature applications where lubricants are prone to degradation. The esterification of neopentyl glycol with fatty acids results in synthetic lubricants with a reduced potential for oxidation and hydrolysis compared to natural esters wikipedia.org.

Research on a palm-based neopentyl glycol diester showed an oxidative stability of 184 °C, indicating its suitability for use in applications where thermal stress is a concern researchgate.net. Furthermore, the hydrolytic stability of neopentyl glycol esters is a key feature, making them resistant to breakdown in the presence of water and extending the service life of the lubricant wikipedia.org.

The favorable properties of this compound allow for its use in the design of lubricants for specific and demanding industrial applications. Its good lubricating properties make it a valuable component in formulations for metalworking fluids, where it can reduce friction and wear between the tool and the workpiece upichem.com.

Additionally, its application extends to lubricants for compressors and automotive systems parchem.com. In these applications, the thermal and oxidative stability of the ester is critical for maintaining performance under high operating temperatures and pressures. The ability to function effectively over a wide temperature range also makes neopentyl glycol esters suitable for use in hydraulic fluids and gear oils scispace.com.

Integration in Dielectric Fluid Formulations

Dielectric fluids, or insulating oils, are essential in high-voltage electrical equipment such as transformers, capacitors, and switchgear. They provide electrical insulation, suppress corona and arcing, and act as a coolant. Neopentyl glycol esters have been investigated as potential environmentally friendly alternatives to traditional mineral oil-based dielectric fluids.

A key performance metric for a dielectric fluid is its breakdown voltage, which is the minimum voltage that causes a portion of an insulator to become electrically conductive. A higher breakdown voltage indicates better insulating properties.

A study on a palm-based neopentyl glycol diester as a dielectric fluid demonstrated a breakdown voltage comparable to that of conventional mineral insulating oil scispace.com. This suggests that this compound could be a viable component in the formulation of effective dielectric fluids. The research highlighted that the synthesized diester exhibited promising insulating properties, making it a potential candidate for use in transformers scispace.com.

Table 2: Comparison of Breakdown Voltage for a Palm-Based Neopentyl Glycol Diester and Mineral Oil

| Dielectric Fluid | Breakdown Voltage (kV) |

| Palm-Based NPG Diester | Comparable to Mineral Oil |

| Mineral Insulating Oil | Standard Reference |

This table is based on findings from a study comparing the electrical properties of a palm-based neopentyl glycol diester to conventional mineral oil.

The long-term performance and reliability of dielectric fluids are heavily dependent on their thermal aging characteristics. Over time, high temperatures can cause the fluid to degrade, leading to a decrease in its insulating properties.

In a thermal aging study, a palm-based neopentyl glycol diester was compared with conventional mineral insulating oil at elevated temperatures (90, 110, and 130 °C) scispace.com. The results indicated that throughout the aging period, the neopentyl glycol diester exhibited a lower acid value than the mineral oil, and no significant change in its viscosity was observed scispace.com. A lower acid value is desirable as it indicates less degradation of the fluid. This superior thermal aging performance suggests that this compound could contribute to the longevity and reliability of electrical insulation systems scispace.com.

Fire Safety Characteristics (e.g., Flash Point, Fire Point)

This compound is a combustible liquid with a reported flash point of 121.8°C (251°F) guidechem.comthegoodscentscompany.com. The flash point is the lowest temperature at which the substance can vaporize to form an ignitable mixture in air. While a specific fire point is not consistently cited in available literature, it is inherently higher than the flash point. The fire point is the temperature at which the vapor continues to burn for at least five seconds after ignition by an open flame.

Related compounds, such as neopentyl glycol, are also classified as combustible and can form explosive mixtures in the air when finely dispersed as dust ilo.org. General fire hazards for similar organic esters include the potential for containers to rupture violently if heated due to expansion or decomposition scbt.com. Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide, along with acrid smoke scbt.com.

Table 1: Fire Safety Data for this compound

| Property | Value |

|---|---|

| Flash Point | 121.8°C (251°F) guidechem.comthegoodscentscompany.com |

Rheological Behavior and Interfacial Science in Formulations

This compound is valued in formulations for its significant influence on the physical properties and stability of fluid and semi-solid systems. Its low intrinsic viscosity and excellent compatibility with other chemical agents make it a versatile component in material science openpr.comdatainsightsmarket.com.

Emulsion and Microemulsion Formation Mechanisms

This compound, as a nonionic liquid, is highly compatible with various types of surfactants, which is crucial for the formation of emulsions and microemulsions lesielle.comatamankimya.com. Research on structurally similar esters, such as propylene (B89431) glycol dicaprylate/dicaprate, provides insight into the formation mechanisms. These esters can form stable binary lipid systems with water-soluble surfactants nih.gov.

The formation of microemulsions is highly dependent on the ratio of the lipid (the ester) to the surfactant. Studies show that at certain ratios, a transition occurs from larger microemulsion particles (greater than 180 nm) to much smaller ones (less than 20 nm) nih.gov. This transition is critical for creating formulations with desired characteristics, such as clarity and stability. For instance, stable monophasic systems can be formed with surfactants like TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) and Cremophor EL over a wide range of lipid-to-surfactant ratios nih.gov.

Interactions with Surfactant Systems and Emulsifiers

As a neutral, nonionic liquid, this compound exhibits broad compatibility with anionic, cationic, and other nonionic surfactants lesielle.comatamankimya.com. This allows for its use in a wide variety of emulsion-based systems without causing instability. Its interaction with surfactants is fundamental to its role in creating stable emulsions. Studies on analogous propylene glycol diesters demonstrate the ability to form stable systems with common surfactants such as Tween 80, Cremophor EL, and TPGS nih.gov. The specific choice of surfactant and its concentration relative to the ester determines the phase behavior and the ultimate stability of the formulation nih.gov.

Role as a Carrier or Dispersion Medium in Specialty Chemical Systems

This compound serves as an effective carrier or dispersion medium in various specialty chemical applications due to its excellent solvency and compatibility jiuanchemical.com. It is particularly effective as a dispersing agent for particulate solids, such as the UV filters used in sunscreen formulations rawsource.comspecialchem.com. Its use helps ensure an even and stable distribution of these active components throughout the product, which is critical for performance specialchem.com.

Furthermore, its ability to act as a solvent for active ingredients enhances their dispersion and effectiveness within a formulation specialchem.com. For the related compound neopentyl glycol dicaprate, its solvency and lack of odor make it well-suited as a carrier for fragrances in alcohol-based products thegoodscentscompany.com. The solubilizing properties of these esters are also leveraged in pharmaceutical drug delivery systems to aid in the efficient dispersion and absorption of active ingredients jiuanchemical.com.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Neopentyl glycol |

| Carbon monoxide |

| Carbon dioxide |

| Propylene glycol dicaprylate/dicaprate |

| TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) |

| Cremophor EL |

| Tween 80 |

Environmental Fate and Sustainability Considerations

The environmental impact of chemical compounds is a growing concern for both consumers and manufacturers. For neopentyl glycol dicaprylate/dicaprate, its journey in the environment is largely dictated by its biodegradability.

Biodegradation Pathways and Mechanisms

Environmental Degradation Studies

Studies on the biodegradation of esters provide insight into the environmental fate of this compound. The process is significantly influenced by the presence of microorganisms capable of producing the necessary enzymes to break down the ester bonds. nih.gov The adherence of these microorganisms to the surface of the substance, followed by colonization, is a key part of the degradation mechanism. nih.gov

Factors Influencing Biodegradability

The rate and extent of biodegradation of this compound are not intrinsic properties alone but are heavily influenced by a variety of external and internal factors.

Internal Factors:

Chemical Structure: The inherent chemical structure of the ester, including the type of carboxylic acids and alcohol used in its synthesis, is a primary determinant of its biodegradability. rsc.org

Molecular Weight and Physical Properties: Properties such as molecular weight, glass transition temperature, melting temperature, and crystallinity affect the accessibility of the compound to microbial enzymes. nih.govrsc.org Generally, copolymers with lower crystallinity are more susceptible to degradation than homopolymers. nih.gov

External Environmental Factors:

Microbial Activity: The presence, diversity, and abundance of microorganisms capable of degrading the ester are crucial. sparkoncept.com

Temperature: Warmer temperatures generally accelerate microbial activity and, consequently, biodegradation rates. sparkoncept.com

Oxygen Availability: Aerobic microorganisms, which require oxygen, are often more efficient at breaking down organic matter. sparkoncept.com

pH and Moisture: Soil pH can affect microbial community composition and the ionization of functional groups, thereby influencing degradation rates. researchgate.net Moisture is also a critical factor for microbial activity. sparkoncept.com

Nutrient Availability: The presence of other nutrients, such as the carbon-to-nitrogen ratio, can impact microbial populations and their metabolic activities. rsc.org

Interactive Table: Factors Affecting Biodegradability

| Factor Category | Specific Factor | Influence on Biodegradation |

| Internal | Chemical Structure | The type of ester linkage and the nature of the alcohol and acid components determine susceptibility to enzymatic attack. rsc.org |

| Molecular Weight | Higher molecular weight can sometimes hinder degradation. rsc.org | |

| Crystallinity | Lower crystallinity generally leads to faster degradation. nih.gov | |

| External | Microbial Population | The presence and diversity of microbes with appropriate enzymes are essential. sparkoncept.com |

| Temperature | Higher temperatures often increase the rate of microbial metabolism. sparkoncept.com | |

| Oxygen Level | Aerobic conditions typically favor faster degradation. sparkoncept.com | |

| pH | Can influence microbial communities and the chemical state of the substance. researchgate.net | |

| Moisture | Necessary for microbial life and enzymatic activity. sparkoncept.com |

Green Chemistry Principles in Synthesis and Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdresearchgate.net The synthesis of this compound can be evaluated through this lens.

Solvent-Free Synthesis Approaches

A key principle of green chemistry is the avoidance of auxiliary substances like solvents, or making them innocuous. google.com The production of this compound is often achieved through direct catalyzed esterification between neopentyl glycol and a blend of caprylic and capric fatty acids. jiuanchemical.com This direct conversion method can achieve high yields with minimal need for downstream processing. jiuanchemical.com

Solvent-free esterification processes are well-established for producing neopentyl glycol polyesters. google.com In these methods, the water of condensation is removed by distillation, often under vacuum, to drive the reaction to completion. google.com Studies have demonstrated successful solvent-free synthesis of neopentyl glycol esters with high conversion rates. asianpubs.org For instance, the esterification of neopentyl glycol with hexanoic acid has been achieved with 99% conversion in about an hour without the use of a solvent. asianpubs.org Another approach involves using a reusable catalyst like Kieselguhr-G in a solvent-free medium for the acylation step in the synthesis of polyol esters. researchgate.netnih.gov

Energy Efficiency in Production Processes

Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy requirements of chemical processes. biodieselmagazine.com The production of esters, including this compound, involves esterification reactions that can be energy-intensive.

Strategies to improve energy efficiency include:

Process Intensification: Combining reaction and separation steps in a single unit, such as in reactive distillation, can enhance conversion, reduce energy consumption, and lower capital costs. scilit.comresearchgate.net

Heat Integration: Utilizing heat exchange networks can significantly reduce the total energy consumption of a process. mdpi.com For example, heat-integrated reactive distillation processes have been shown to reduce energy consumption by as much as 45%. mdpi.com

Catalyst Selection: The choice of catalyst can influence reaction temperature and pressure, thereby affecting energy use. asianpubs.org For example, optimizing catalyst amount and reaction conditions can lead to high conversion at lower temperatures. asianpubs.org

Continuous Processing: Continuous flow synthesis processes can conserve energy and result in less waste compared to batch processes. biodieselmagazine.comskyquestt.com

Interactive Table: Research Findings on Energy Efficient Ester Production

| Study Focus | Key Finding | Potential Impact on this compound Production |

| Reactive Distillation | Can increase conversion to nearly 100% and reduce energy consumption by up to 45% through heat integration. researchgate.netmdpi.com | Offers a pathway to a more energy-efficient and cost-effective manufacturing process. |

| Catalyst Optimization | Taguchi method identified optimal conditions for neopentyl glycol ester synthesis, achieving 99% conversion at a lower temperature (423 K). asianpubs.org | Lowering reaction temperatures directly reduces energy input. |

| Continuous Glycerolysis | Continuous processes with heat recovery can significantly reduce the thermal energy load compared to batch processes. biodieselmagazine.com | Implementing continuous production with heat exchangers can lead to substantial energy savings. |

Waste Minimization Strategies

Preventing waste is a fundamental goal of green chemistry. greenchemistry-toolkit.org In the production of this compound, waste can be generated from raw material inefficiencies, side reactions, and purification steps.

Strategies for waste minimization include:

High-Yield Reactions: The direct esterification process for this compound can achieve high yields of up to 95% purity, which inherently minimizes waste. jiuanchemical.com

Catalyst Reusability: Employing reusable catalysts, such as certain ion-exchange resins or Kieselguhr-G, reduces waste associated with catalyst disposal. researchgate.netnih.govnih.gov

Process Optimization: Identifying and addressing sources of waste, such as defects and work-in-process materials, can improve production efficiency. researchgate.net This can involve measures like repairing equipment leaks and optimizing workstation processes. researchgate.net

AI-Driven Process Control: Utilizing artificial intelligence and machine learning can optimize reaction conditions in real-time, leading to better yields and minimized impurities, thereby reducing waste. skyquestt.com

Life Cycle Assessment (LCA) Methodologies for this compound Production

A Life Cycle Assessment (LCA) is a standardized, holistic methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. icca-chem.org For this compound, a "cradle-to-gate" approach is commonly adopted for LCA studies. This type of assessment encompasses all stages from raw material extraction through the manufacturing process, ending at the point where the final product leaves the factory gate. mdpi.comeuropa.eu The analysis provides a comprehensive view of the environmental footprint before the product's use and end-of-life phases. mdpi.com

The LCA process for this compound production is structured according to ISO 14040 and ISO 14044 standards and involves four main phases: Goal and Scope Definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and Interpretation. genomatica.comsimapro.com

Goal and Scope Definition

The primary goal of an LCA for this compound production is to quantify the environmental burdens associated with its manufacturing. This includes identifying the main drivers of environmental impact within the production chain and highlighting opportunities for improvement. europa.eumdpi.com

System Boundaries: The system boundaries for a cradle-to-gate assessment include the production of the key precursors—Neopentyl Glycol (NPG) and a mix of caprylic and capric acids—and their subsequent esterification to form the final product. ethz.chspecialchem.comjiuanchemical.com This encompasses the upstream processes for raw material and energy provision as well as waste treatment. rsc.org

Functional Unit: The functional unit provides a reference to which all inputs and outputs are normalized. For this chemical, a typical functional unit would be the production of 1,000 kg (1 metric ton) of this compound. ethz.ch

Life Cycle Inventory (LCI)

This phase involves compiling an inventory of all relevant inputs and outputs for the product system. Data is collected for each unit process within the system boundaries, including raw material inputs, energy consumption, and emissions to air, water, and soil.

The production of this compound is primarily achieved through the direct esterification of Neopentyl Glycol with caprylic acid and capric acid. specialchem.comjiuanchemical.com The LCI would therefore account for:

Neopentyl Glycol (NPG) Production: NPG is synthesized industrially from isobutyraldehyde (B47883) and formaldehyde (B43269). jiuanchemical.comresearchgate.net The inventory includes the energy and raw materials for this chemical synthesis.

Caprylic/Capric Acid Production: These fatty acids are commonly derived from natural sources like coconut or palm kernel oil. The LCI for this stage includes agricultural inputs for feedstock cultivation (if applicable), oil extraction, and subsequent acid hydrolysis and purification.

Esterification Process: This step combines NPG and the fatty acids, typically in the presence of a catalyst and under controlled temperature conditions, to form the diester. specialchem.com Inputs include the precursor chemicals, catalyst, and the significant energy required for heating the reactor and for purification steps like distillation. genomatica.com

The table below illustrates a simplified inventory for the production of 1,000 kg of this compound.

| Production Stage | Key Inputs | Key Outputs (to Environment) |

|---|---|---|

| Neopentyl Glycol (NPG) Synthesis | Isobutyraldehyde, Formaldehyde, Catalyst, Electricity, Steam | CO2, Process Wastewater, Chemical Byproducts |

| Caprylic/Capric Acid Production (from Coconut Oil) | Coconut Oil, Water, Catalyst (for hydrolysis), Electricity, Steam | CO2, Agricultural Emissions (cultivation), Organic Waste |

| Esterification & Purification | Neopentyl Glycol, Caprylic/Capric Acids, Catalyst, Electricity, Steam | CO2, Volatile Organic Compounds (VOCs), Spent Catalyst, Wastewater |

Life Cycle Impact Assessment (LCIA)

The LCIA phase translates the inventory data into potential environmental impacts. This is achieved by linking the LCI results to specific environmental impact categories. Standardized methods like ReCiPe or the Environmental Footprint (EF) method are often used for this evaluation. mdpi.commdpi.com

Key impact categories relevant to the production of this compound include:

Global Warming Potential (GWP): Measures greenhouse gas emissions, primarily CO2 from energy consumption (electricity and steam) during the synthesis and esterification stages. rsc.org

Fossil Resource Depletion: Quantifies the consumption of non-renewable fossil fuels used as both energy sources and chemical feedstocks (e.g., for formaldehyde production). researchgate.net

Water Use: Accounts for the water consumed throughout the production chain, including in cooling systems and as process water.

Eutrophication Potential: Assesses the impact of nutrient release (e.g., from agricultural stages of fatty acid production or wastewater) on aquatic and terrestrial ecosystems. rsc.org

Human Toxicity: Evaluates the potential harm to human health from emissions of toxic substances during chemical processing. mdpi.com

The following table presents hypothetical LCIA results, illustrating the contribution of each production stage to various environmental impacts.

| Impact Category | NPG Synthesis Contribution | Fatty Acid Production Contribution | Esterification Contribution | Total Impact per 1,000 kg |

|---|---|---|---|---|

| Global Warming Potential (kg CO2 eq.) | 45% | 20% | 35% | 3,500 |

| Fossil Resource Depletion (kg oil eq.) | 60% | 10% | 30% | 950 |

| Water Use (m³) | 30% | 50% | 20% | 150 |

| Eutrophication Potential (kg P eq.) | 15% | 70% | 15% | 2.5 |

Interpretation

Furthermore, if the fatty acids are sourced from agriculture, this stage could be a significant contributor to eutrophication and water use. mdpi.comresearchgate.net The analysis allows for the comparison of different production pathways, such as using bio-based NPG or employing renewable energy sources, to identify more sustainable manufacturing alternatives. jiuanchemical.comresearchgate.net

Research on Derivatives and Analogues of Neopentyl Glycol Diesters

Structure-Performance Relationships of Related Branched-Chain Esters

The performance characteristics of esters, particularly those used as lubricants and emollients, are intrinsically linked to their molecular structure. For neopentyl glycol (NPG) diesters and related compounds, the presence and nature of branching in both the alcohol and fatty acid moieties are critical determinants of their physical and chemical properties.

The fundamental structure of neopentyl glycol, 2,2-dimethylpropane-1,3-diol, provides inherent thermal stability. The absence of hydrogen atoms on the beta-carbon (the quaternary carbon atom) prevents the common pathway for thermal decomposition (beta-elimination), a significant advantage for high-temperature applications. dtic.mil This structural feature is a primary reason why neopentyl polyol esters are more thermally stable than many other diesters. dtic.mil The steric shielding of the ester groups by the neopentyl structure also contributes to this stability. dtic.mil

Branching within the fatty acid chains of the ester further modifies its performance. Key relationships include:

Low-Temperature Fluidity: The introduction of branching in the alcohol or acid portion of an ester disrupts the uniform packing of molecules that can occur with linear chains. This disruption hinders crystallization at low temperatures, resulting in a lower pour point. For instance, a study on dodecanedioic acid-based esters showed that di-2-ethylbutyl dodecanedioate (B1236620) and di-2-ethylhexanol dodecanedioate had significantly lower pour points (-55 °C and -50 °C, respectively) compared to their linear counterparts, dihexyl dodecanedioate (10 °C) and dioctyl dodecanedioate (20 °C). srce.hr This makes branched-chain esters particularly suitable for low-temperature applications. taylorandfrancis.com

Viscosity and Viscosity Index (VI): The length and branching of the fatty acid chain influence the viscosity of the ester. acs.org Generally, increasing the chain length increases viscosity. Branching can either increase or decrease viscosity depending on the specific structure, but it often leads to a higher viscosity index (VI). A high VI indicates that the oil's viscosity changes less with temperature, a desirable trait for lubricants operating over a wide temperature range. google.com

Oxidative Stability: The degree of unsaturation in the acyl group is a critical factor for oxidative stability. acs.org Esters with lower iodine values, indicating fewer double bonds, exhibit better oxidative stability. cosmeticsandtoiletries.com For example, esters made from branched Guerbet acids or isostearic acid have superior oxidative stability compared to those made from unsaturated acids like oleic or erucic acid. cosmeticsandtoiletries.com

Lubricity and Film Formation: The ester groups in polyol esters contribute to the formation of stable film layers between moving parts, which is crucial for reducing friction. tribology.rs The branching structure is believed to enhance low-temperature performance without significantly affecting the flash point. srce.hr

| Structural Feature | Performance Property Affected | Effect of Branching | Source |

|---|---|---|---|

| Neopentyl Glycol Backbone (β-carbon) | Thermal Stability | Increases stability by preventing beta-elimination and through steric shielding. | dtic.mil |

| Alkyl Chains (Alcohol or Acid) | Pour Point (Low-Temp Fluidity) | Lowers pour point by disrupting molecular packing and crystallization. | srce.hrtaylorandfrancis.com |

| Alkyl Chains (Acid) | Viscosity Index (VI) | Generally improves VI, indicating less viscosity change with temperature. | acs.orggoogle.com |

| Alkyl Chains (Acid) | Oxidative Stability | Branched saturated acids (e.g., Isostearic) provide better stability than unsaturated acids. | cosmeticsandtoiletries.com |

Synthesis and Characterization of Novel Neopentyl Glycol Diesters with Modified Alkyl Chains

The synthesis of neopentyl glycol diesters can be achieved through two primary routes: direct esterification of neopentyl glycol with carboxylic acids or transesterification of a methyl ester with neopentyl glycol. The choice of alkyl chain in the carboxylic acid or methyl ester allows for the creation of novel diesters with tailored properties.

Esterification Route: One study focused on the optimization of NPG diester production via the esterification of neopentyl glycol with hexanoic acid using sulfuric acid as a catalyst. asianpubs.org The process was optimized by investigating four key factors: temperature, pressure, molar ratio of reactants, and catalyst amount. The highest conversion (99.0% after 1 hour) was achieved under optimized conditions. asianpubs.org Reduced pressure was found to be a critical parameter, as the removal of water as a byproduct drives the reaction forward. asianpubs.org

Optimized Esterification Conditions:

Temperature: 423 K (150 °C) asianpubs.org

Pressure: 0.5 kPa asianpubs.org

Molar Ratio (Hexanoic Acid:NPG): 3:1 asianpubs.org

Catalyst (H₂SO₄) Amount: 0.5 wt% asianpubs.org

Characterization of the resulting neopentyl glycol dihexanoate was performed using Fourier-transform infrared spectroscopy (FTIR), which confirmed the formation of the ester. The FTIR spectrum showed a prominent absorption peak for the ester carbonyl group (C=O) at 1735.8 cm⁻¹ and a peak for the C-O stretching frequency at 1166 cm⁻¹, both characteristic of an ester. asianpubs.org

Transesterification Route: Another study detailed the synthesis of a palm-based neopentyl glycol diester for potential use as a green insulating oil. nih.gov This process involved the transesterification of high oleic palm oil methyl ester (HOPME) with neopentyl glycol. Response surface methodology (RSM) was used to optimize the reaction, successfully reducing the reaction time to one hour. nih.gov

Optimized Transesterification Conditions:

Temperature: 182 °C nih.gov

Pressure: 0.6 mbar nih.gov

Molar Ratio (HOPME:NPG): 2:1.3 nih.gov

Catalyst (Sodium Methoxide) Concentration: 1.2 wt% nih.gov

The resulting NPG diester achieved a yield of 87 wt% under these conditions. nih.gov The synthesized diester was characterized and showed significant improvements over conventional mineral insulating oil, particularly in fire safety and electrical insulating properties. nih.gov The addition of a pour point depressant (VISCOPLEX®) successfully lowered the pour point of the synthesized NPG diester from -14°C to -48°C, enhancing its low-temperature performance. nih.gov

| Property | Synthesized NPG Diester | Mineral Insulating Oil | Source |

|---|---|---|---|

| Flash Point (°C) | 300 | 155 | nih.gov |

| Pour Point (°C) | -14 (unmodified) / -48 (with PPD) | Not specified | nih.gov |

| Viscosity (cSt) | 21 | Not specified | nih.gov |

| Breakdown Voltage (kV) | 67.5 | Lower than NPG diester | nih.gov |

Comparative Studies with Other Polyol Esters and Synthetic Ester Types

Neopentyl glycol diesters belong to the broader class of polyol esters, which are formed by reacting polyhydric alcohols (polyols) with carboxylic acids. The choice of polyol is a determining factor in the final properties of the ester. Key polyols used for producing complex esters include neopentyl glycol (a diol), trimethylolpropane (B17298) (a triol), and pentaerythritol (B129877) (a tetraol). cosmeticsandtoiletries.com

The functionality of the alcohol (the number of hydroxyl groups) directly impacts the properties of the resulting ester. acs.org As the number of hydroxyl groups increases from NPG (two) to TMP (three) to PE (four), the resulting esters tend to have higher viscosity and molecular weight. cosmeticsandtoiletries.com

A comparative study of esters derived from NPG, TMP, and PE with various fatty acids reveals distinct performance differences:

Viscosity: For a given fatty acid, the viscosity of the ester increases with the functionality of the polyol. For example, with oleic acid, the viscosity at 40°C is 24 cSt for the NPG ester, 48 cSt for the TMP ester, and 64 cSt for the PE ester. cosmeticsandtoiletries.com

Pour Point: The pour point is also affected by the polyol structure. In the case of oleate (B1233923) esters, the NPG ester has the lowest pour point at -35°C, compared to -20°C for the TMP ester and -25°C for the PE ester. cosmeticsandtoiletries.com This highlights the excellent low-temperature characteristics of NPG-based esters.

Feel and Application in Personal Care: In cosmetic formulations, these esters provide a range of sensory experiences. NPG esters are often described as "dry oils" with the least amount of "cushion" and "playtime." In contrast, PE esters provide the most cushion and playtime, making them suitable for richer formulations. cosmeticsandtoiletries.com

Lubricity and Wear Reduction: In lubrication applications, higher functionality polyol esters can offer superior performance under demanding conditions. Studies have shown that pentaerythritol esters can exhibit excellent friction and wear reduction characteristics, in some cases outperforming NPG esters and commercial lubricants. taylorandfrancis.com

| Property | NPG Oleate | TMP Oleate | PE Oleate |

|---|---|---|---|

| Appearance at 25°C | Clear liquid | Clear liquid | Clear liquid |

| Color, Gardner | 4 | 4 | 2 |

| Refractive Index at 25°C | 1.463 | 1.469 | 1.472 |

| Viscosity at 40°C (cSt) | 24 | 48 | 64 |

| Iodine Value | 80 | 85 | 87 |

| Pour Point (°C) | -35 | -20 | -25 |

| Data sourced from Cosmetics & Toiletries. cosmeticsandtoiletries.com |

Q & A

Q. What is the molecular structure of neopentyl glycol dicaprylate/dicaprate, and how is it synthesized?

The compound is a diester formed by esterifying neopentyl glycol (2,2-dimethyl-1,3-propanediol) with caprylic (C8) and capric (C10) acids. Its molecular formula ranges between C21H40O4 (356.54 g/mol) and C25H48O4 (412.65 g/mol), depending on the fatty acid ratio . Synthesis typically involves acid-catalyzed esterification, followed by purification via vacuum distillation or solvent extraction to remove unreacted acids and catalysts. Structural confirmation is achieved using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

Q. What are the key physicochemical properties of this compound?

The compound is a clear, colorless to slightly yellow oily liquid at 20°C. It is soluble in fatty oils, light petroleum, and alcohols (e.g., ethanol, methanol) but insoluble in water. Its low solubility in aqueous systems makes it suitable for lipid-based formulations. The octanol-water partition coefficient (logP) is >5, indicating high lipophilicity, which influences its skin penetration potential .

Q. Which analytical methods are recommended for characterizing purity and composition?

- Gas chromatography-mass spectrometry (GC-MS): Quantifies fatty acid composition and detects residual solvents.

- High-performance liquid chromatography (HPLC): Assesses ester purity and identifies degradation products.

- Karl Fischer titration: Measures water content, critical for stability studies.

- Differential scanning calorimetry (DSC): Evaluates thermal behavior and crystallinity .

Advanced Research Questions

Q. How do metabolic pathways for this compound compare to related esters?

In vivo, the ester is hydrolyzed into neopentyl glycol and caprylic/capric acids. The fatty acids undergo β-oxidation in mitochondria to produce acetyl-CoA, while branched-chain alcohols like neopentyl glycol are metabolized via hepatic oxidation. Comparative studies with propylene glycol dipelargonate suggest similar metabolic fates, but branched structures may delay hydrolysis rates .

Q. How should researchers design preclinical safety assessments for this compound?

Follow NIH guidelines for reproducibility:

- Acute toxicity: OECD Test Guideline 423 (oral/dermal exposure in rodents).

- Skin irritation: Use reconstructed human epidermis models (e.g., EpiDerm™) per OECD 439.

- Comedogenicity: Apply the rabbit ear model with histological analysis of follicular hyperkeratosis.

- Genotoxicity: Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) .

Q. How can contradictory safety data (e.g., low hazard vs. penetration enhancement) be resolved?

Contradictions arise from differing experimental conditions (e.g., concentration, vehicle). To reconcile:

Q. What mechanisms underlie its role as a penetration enhancer in topical formulations?

The ester disrupts stratum corneum lipid bilayers via fluidization, increasing permeability for co-administered actives. Methodological approaches:

- Confocal Raman spectroscopy: Track molecular diffusion through skin layers.

- Tape-stripping: Quantify drug accumulation in the epidermis.

- Molecular dynamics simulations: Model interactions between ester lipids and skin proteins .

Q. How can formulation stability be optimized in lipid-based systems?

- Accelerated stability testing: Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring pH, viscosity, and degradation via HPLC.

- Compatibility studies: Use DSC to detect interactions with surfactants (e.g., polysorbates) or co-solvents (e.g., propylene glycol).

- Antioxidant addition: Incorporate tocopherol (0.1% w/w) to prevent oxidative rancidity of unsaturated fatty acid residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.